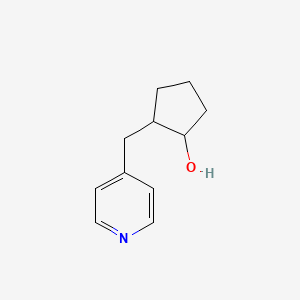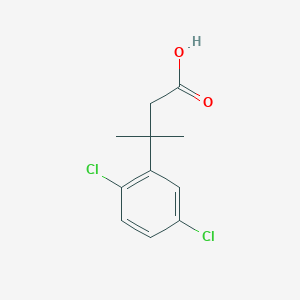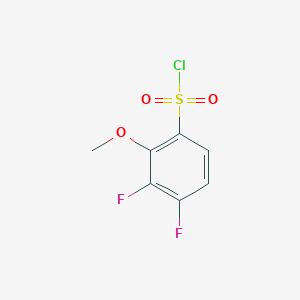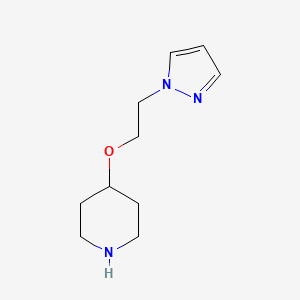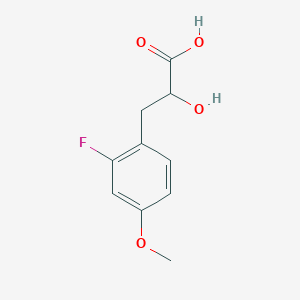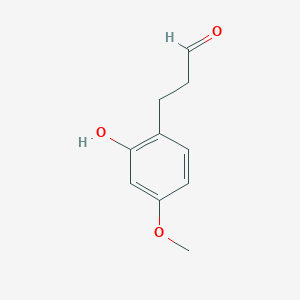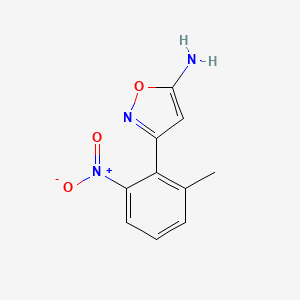
methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides to form esters or sulfonates.
Major Products
The major products formed from these reactions include quinones, alcohols, esters, and sulfonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells.
Comparación Con Compuestos Similares
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate: This compound has a similar structure but with an additional carbon in the hydroxypropanoate moiety.
Ethyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: This compound differs by having an ethyl ester group instead of a methyl ester group.
Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid: This compound is the acid form of the ester and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m1/s1 |
Clave InChI |
UANTXCOQIZBHAA-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
